![molecular formula C11H11F3N2O B14044025 (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties. The presence of the trifluoromethyl group and the benzimidazole core in this compound makes it particularly interesting for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Ethylation: The ethyl group can be introduced using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions to yield the corresponding dihydrobenzimidazole.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydrobenzimidazoles.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethylated benzimidazoles on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.
類似化合物との比較
Similar Compounds
(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl)methanol: Similar structure but with a trifluoroethyl group.
(1-Ethyl-1H-imidazol-2-yl)methanol: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the ethyl and trifluoromethyl groups in (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol makes it unique. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethyl group can influence its reactivity and binding properties.
This compound’s unique combination of functional groups and its versatile reactivity make it a valuable molecule for research and industrial applications.
特性
分子式 |
C11H11F3N2O |
|---|---|
分子量 |
244.21 g/mol |
IUPAC名 |
[1-ethyl-5-(trifluoromethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C11H11F3N2O/c1-2-16-9-4-3-7(11(12,13)14)5-8(9)15-10(16)6-17/h3-5,17H,2,6H2,1H3 |
InChIキー |
UVQHJQBAZAPZLT-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



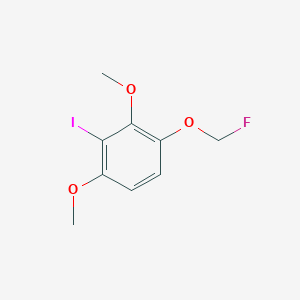
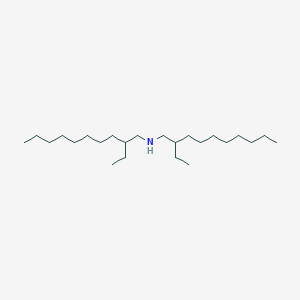
![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)

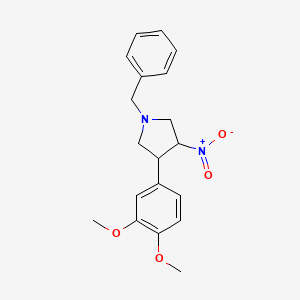
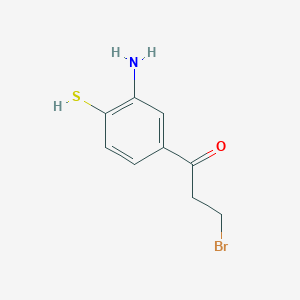
![1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride](/img/structure/B14043994.png)

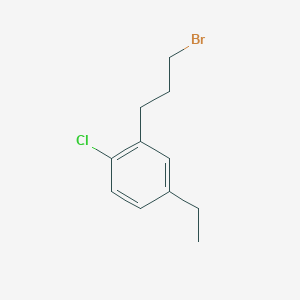
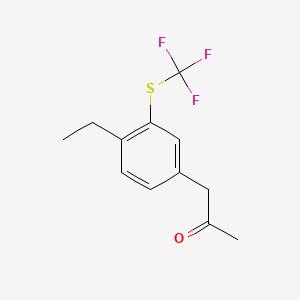
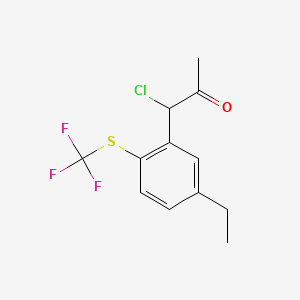

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)
